molecular formula C12H14O2S B14301520 5-[(Benzyloxy)methyl]oxolane-2-thione CAS No. 113729-11-6

5-[(Benzyloxy)methyl]oxolane-2-thione

Cat. No.: B14301520
CAS No.: 113729-11-6
M. Wt: 222.31 g/mol
InChI Key: GIVZMSJIWMPKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzyloxy)methyl]oxolane-2-thione is an organic compound that features a thione group attached to an oxolane ring, with a benzyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]oxolane-2-thione typically involves the reaction of oxolane derivatives with benzyloxy methyl reagents under specific conditions. One common method includes the use of thionation agents to introduce the thione group into the oxolane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]oxolane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

5-[(Benzyloxy)methyl]oxolane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]oxolane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of various adducts. The benzyloxy methyl group can also participate in interactions with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-[(Benzyloxy)methyl]oxolane-2-one: Similar structure but with a carbonyl group instead of a thione group.

    5-[(Benzyloxy)methyl]oxolane-2-amine: Contains an amine group instead of a thione group.

Uniqueness

5-[(Benzyloxy)methyl]oxolane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

CAS No.

113729-11-6

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

5-(phenylmethoxymethyl)oxolane-2-thione

InChI

InChI=1S/C12H14O2S/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

GIVZMSJIWMPKEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)OC1COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.